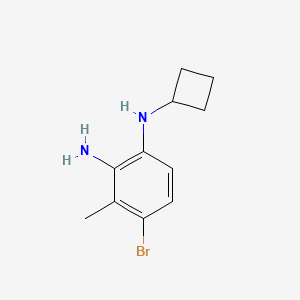

4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine

Description

4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a cyclobutyl moiety attached to the N1 amine group. For example, 4-Bromo-3-methylbenzene-1,2-diamine (CAS 39478-78-9) shares the bromo and methyl substituents but lacks the cyclobutyl group. The cyclobutyl substitution likely enhances steric bulk and modulates lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

4-bromo-1-N-cyclobutyl-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H15BrN2/c1-7-9(12)5-6-10(11(7)13)14-8-3-2-4-8/h5-6,8,14H,2-4,13H2,1H3 |

InChI Key |

WOYAAYCXRMHZRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)NC2CCC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:

Cyclobutylation: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the brominated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Methylation: The methyl group can be added through a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine as an anticancer agent. It has shown significant antiproliferative activity against various cancer cell lines. For instance, a compound structurally related to this compound exhibited IC50 values of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cell lines, indicating its potential efficacy in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation. Research has indicated that compounds similar to 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine can act as selective inhibitors of these kinases, thereby disrupting the signaling pathways necessary for tumor growth .

Synthesis and Chemical Intermediates

Chemical Synthesis

The synthesis of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine involves several steps, often utilizing cyclobutane derivatives as starting materials. This compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals, particularly those targeting specific biological pathways .

Reactivity and Functionalization

The bromine atom in the structure allows for further functionalization, enabling the introduction of various substituents that can enhance biological activity or solubility. This reactivity is crucial for developing new therapeutic agents with improved efficacy and reduced side effects .

Material Science Applications

Polymer Chemistry

In material science, compounds like 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine are being explored for their potential use in developing novel polymers. The unique structural features of this compound can impart desirable properties such as thermal stability and mechanical strength to polymer matrices .

Nanotechnology

Furthermore, the integration of such compounds into nanomaterials has been investigated for applications in drug delivery systems. The ability to modify the surface properties of nanoparticles with such diamines can enhance their interaction with biological systems, leading to improved targeting and reduced toxicity .

Summary of Findings

The following table summarizes key findings related to the applications of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine:

Mechanism of Action

The mechanism of action of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects : The cyclobutyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents like ethyl or methyl groups.

- Reactivity : Bromine at the 4-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.

Antifungal and Antiparasitic Activity

- The target compound’s diamine backbone could serve as a scaffold for amidine derivatization to enhance activity.

- Anthelmintic Activity : Piperazine-2,3-dione derivatives synthesized from ethylenediamine analogs showed significant inhibition of Enterobius vermicularis and Fasciola hepatica. The cyclobutyl group in the target compound may improve binding to parasitic enzymes due to conformational rigidity.

Corrosion Inhibition

- Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) exhibit corrosion inhibition via adsorption on metal surfaces, driven by electron-rich amine groups. The bromo and methyl substituents in the target compound could enhance adsorption efficiency through synergistic electronic effects.

Biological Activity

The compound 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is a nitrogen-containing organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Structural Information

- Molecular Formula : C₇H₉BrN₂

- SMILES : CC1=C(C=CC(=C1N)N)Br

- InChI : InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 201.06 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

The biological activity of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the cyclobutyl group enhances its steric and electronic properties, influencing its reactivity and binding affinity to biomolecules.

Studies on Biological Activity

Research has indicated that compounds similar to 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine exhibit various biological activities:

- Antimicrobial Activity : Some studies have shown that derivatives of benzene diamines possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects .

- Antioxidant Properties : The antioxidant capacity of related compounds has been evaluated, suggesting potential protective effects against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of substituted benzene diamines against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cytotoxic Activity : Research focused on the cytotoxic effects of related compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Table of Comparison

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine | Benzene diamine derivative | Antimicrobial, Antioxidant |

| N-methyl-1,2-benzenediamine | Simple amine | Moderate antibacterial |

| 3-methyl-1,2-benzenediamine | Simple amine | Low cytotoxicity |

Unique Features

The unique cyclobutyl group in 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine contributes to its distinct biological profile compared to simpler benzene diamines. This structural feature may enhance its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.